For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Val-Phe Dipeptide
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of the dipeptide Valyl-Phenylalanine (Val-Phe).
Core Chemical Structure and Identifiers
Val-Phe is a dipeptide formed from the amino acids L-valine and L-phenylalanine through a peptide bond.[1] The valine residue constitutes the N-terminus, and the phenylalanine residue forms the C-terminus.
Table 1: Chemical Identifiers for Val-Phe
| Identifier | Value | Reference |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₃ | [1] |
| SMILES | CC(C)--INVALID-LINK--N--INVALID-LINK--C(=O)O)N | [1] |
| CAS Number | 3918-92-1 | [1] |
| PubChem CID | 6993120 | [1] |
Physicochemical Properties
The physicochemical properties of Val-Phe are crucial for its behavior in biological systems and for its potential applications in drug development.
Table 2: Physicochemical Data for Val-Phe
| Property | Value | Remarks | Reference |
| Molecular Weight | 264.32 g/mol | Computed | [1] |
| Monoisotopic Mass | 264.14739250 Da | Computed | [1] |
| Physical Description | Solid | Experimental | [2] |
| logP | -0.84 | Extrapolated | [2] |
| Isoelectric Point (pI) | ~5.6 | Calculated* | |
| Specific Rotation | Not available | Experimental data not found |
*The isoelectric point (pI) is calculated based on the pKa values of the terminal amino group (~9.6) and the terminal carboxyl group (~1.8). As a neutral dipeptide without an ionizable side chain, the pI is the average of these two pKa values.[3][4][5]
Experimental Data: Spectrometry
Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques for the characterization of Val-Phe.
Table 3: Mass Spectrometry Data for Val-Phe
| Technique | Precursor Ion | Key Fragment Ions (m/z) | Instrument | Reference |
| MS/MS | [M+H]⁺ | 120.080658, 72.08091, 166.08638 | Maxis II HD Q-TOF Bruker | [1] |
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Val-Phe
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Val α-CH | ~4.0-4.2 | ~60-62 |
| Val β-CH | ~2.1-2.3 | ~30-32 |
| Val γ-CH₃ | ~0.9-1.0 | ~18-20 |
| Phe α-CH | ~4.5-4.7 | ~55-57 |
| Phe β-CH₂ | ~2.9-3.2 | ~37-39 |
| Phe Aromatic CH | ~7.1-7.3 | ~127-130 |
| Phe Aromatic C (quat) | - | ~136-138 |
| Val C=O | - | ~172-174 |
| Phe C=O | - | ~174-176 |
Experimental Protocols
This protocol outlines the manual synthesis of Val-Phe using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
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Fmoc-Phe-Wang resin
-
Fmoc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
DMF
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the phenylalanine residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Valine Coupling:
-
Dissolve Fmoc-Val-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Monitor the reaction completion using a ninhydrin (B49086) test.
-
-
Washing: After complete coupling, wash the resin with DMF, DCM, and methanol (B129727) and dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification:
-
Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to collect the crude peptide pellet.
-
Wash the pellet with cold diethyl ether.
-
Purify the crude Val-Phe by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized Val-Phe using mass spectrometry and NMR.
Procedure:
-
Prepare a dilute solution of the purified Val-Phe in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragment ions for sequence confirmation.
Biological Significance and Signaling Pathways
Dipeptides like Val-Phe are the products of protein degradation and are involved in various cellular processes, including nutrient signaling and cell defense.[11][12] One of the primary pathways generating dipeptides is the Ubiquitin-Proteasome Pathway.
This pathway is a major mechanism for the degradation of cellular proteins, thereby regulating a wide range of cellular processes.[13][14][15] The degradation of ubiquitinated proteins by the proteasome results in the generation of small peptides, including dipeptides, which can then be further hydrolyzed into amino acids.[13][16]
References
- 1. Val-Phe | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phe-Val | C14H20N2O3 | CID 7359122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. compoundchem.com [compoundchem.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. web.pdx.edu [web.pdx.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistryconnected.com [chemistryconnected.com]
- 11. Peptide trafficking and translocation across membranes in cellular signaling and self-defense strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Proteasome - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 16. Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
